![molecular formula C20H21ClFNO3S B1425194 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1056459-37-0](/img/structure/B1425194.png)
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Overview
Description
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H21ClFNO3S and its molecular weight is 409.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
The diazine alkaloid scaffold, which is a part of the compound’s structure, is known for its wide range of pharmacological applications, including anticancer properties. Diazines are reported to exhibit activities against various cancers, acting as antimetabolites and tyrosine kinase inhibitors . The compound’s structure could be explored for its potential efficacy in inhibiting cancer cell growth and proliferation.
Antimicrobial and Antifungal Activities
Pyrimidine derivatives, which share structural similarities with the compound , have been reported to possess antimicrobial and antifungal activities . This suggests that the compound could be researched for its potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Cardiovascular Therapeutics
The compound’s structural features suggest potential applications in cardiovascular therapeutics. Pyrimidine-based drugs have been used to treat conditions such as hypertension and coronary heart disease . Research into this compound could focus on its ability to act as a cardiovascular agent, possibly offering new treatments for heart-related ailments.
Neuroprotection and Ocular Therapies
Given the compound’s structural complexity, it may have applications in neuroprotection and ocular therapies. Pyrimidine derivatives have been found to offer vascular relaxation for the ocular ciliary artery and neuroprotection for retinal ganglion cells . This compound could be investigated for its potential to protect neurons and treat eye diseases.
Antidiabetic and Metabolic Disorder Treatments
The compound could be explored for its potential role in treating metabolic disorders, including diabetes. Pyrimidine derivatives have been used as DPP-IV inhibitors and in the treatment of diabetes . Research could be directed towards understanding how this compound affects glucose metabolism and insulin regulation.
Anti-Inflammatory and Analgesic Effects
The compound’s structure is indicative of possible anti-inflammatory and analgesic effects. Pyrimidine derivatives have been known to exhibit these activities, suggesting that the compound could be studied for its potential to reduce inflammation and alleviate pain .
Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound acts as a potassium competitive acid blocker (P-CAB) . It competes with potassium ions for binding to the proton pump, thereby inhibiting the pump’s activity . This inhibition prevents the exchange of potassium ions with hydrogen ions inside the parietal cells, effectively reducing the production of gastric acid .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the proton pump, it disrupts the final step of this pathway, which is the exchange of potassium ions with hydrogen ions. This disruption leads to a decrease in the production and secretion of gastric acid .
Result of Action
The primary result of the compound’s action is a strong and sustained reduction in gastric acid secretion . This makes it potentially useful for treating conditions related to excess gastric acid, such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
properties
IUPAC Name |
[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3S/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22/h2-3,5-6,11,20H,4,7-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRQUTSPQINSKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |
CAS RN |
1056459-37-0 | |
Record name | DE(cyclopropyl)-chlorobutyryl prasugrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056459370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DE(CYCLOPROPYL)-CHLOROBUTYRYL PRASUGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHG6UF3TXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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